molecular formula C6H7IN2 B8740105 (3-Iodophenyl)hydrazine CAS No. 17672-25-2

(3-Iodophenyl)hydrazine

Cat. No. B8740105
Key on ui cas rn: 17672-25-2
M. Wt: 234.04 g/mol
InChI Key: FQRZYAIZMAZFMR-UHFFFAOYSA-N
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Patent
US07622492B2

Procedure details

A solution of sodium nitrite (13.2 g, 186 mmol) in water (65 mL) was added over 90 minutes to a cooled (˜0 degrees) mixture of 3-iodo-aniline (40.71 g, 182 mmol) in concentrated hydrochloric acid (80 mL), taking care to ensure that the temperature remained below 0 degrees). The mixture was stirred for 30 min and then filtered. To the filtrate was added dropwise a solution of tin(II) chloride dihydrate (142 g, 0.63 mol) in water, and then the mixture was stirred for 30 minutes with the temperature maintained below 0 degrees. The reaction mixture was placed in the refrigerator overnight and then filtered. The residue was washed with brine, then 1:1 petroleum ether/ether (750 mL) and then with 2:1 petroleum ether/ether (375 mL) and the washings were discarded. The remaining residue was dissolved in 5 M NaOH and ether, and the aqueous layer was extracted with ether. The combined ether layers were washed with water and brine, dried (sodium sulfate), filtered, and evaporated to give 3-iodo-phenylhydrazine (25.3 g, 53%) as a dark red viscous oil.
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
40.71 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
142 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[I:5][C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][CH:12]=1)[NH2:9].O.O.[Sn](Cl)Cl>O.Cl>[I:5][C:6]1[CH:7]=[C:8]([NH:9][NH2:1])[CH:10]=[CH:11][CH:12]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
65 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40.71 g
Type
reactant
Smiles
IC=1C=C(N)C=CC1
Name
Quantity
80 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
142 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled
CUSTOM
Type
CUSTOM
Details
remained below 0 degrees
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes with the temperature
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained below 0 degrees
CUSTOM
Type
CUSTOM
Details
was placed in the refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was washed with brine
DISSOLUTION
Type
DISSOLUTION
Details
The remaining residue was dissolved in 5 M NaOH
EXTRACTION
Type
EXTRACTION
Details
ether, and the aqueous layer was extracted with ether
WASH
Type
WASH
Details
The combined ether layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1C=C(C=CC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 25.3 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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